
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H17NO3 . It is also known by other names such as tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 2-cyclopropyl-2-oxoethyl group . The InChI code for this compound isInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3. Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 199.2469 . It is a member of the tert-butyl carboxylates that contain a tert-butyl group attached to the carboxyl group. It is highly hydrophobic and insoluble in water.Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact of Ethers as Fuel Additives
Research by Dekant et al. (2001) summarizes the toxicokinetics and biotransformation of methyl-tert.butyl ether (MTBE), ethyl-tert.butyl ether (ETBE), and tert.amyl-methyl ether (TAME) in rats and humans. These ethers, used as gasoline additives, show rapid uptake and clearance in both species, with differences in biotransformation pathways suggesting minimal formation of toxic metabolites. This study is crucial for understanding the environmental and health impacts of such compounds, which share functional groups with the target compound (Dekant, Bernauer, Rosner, & Amberg, 2001).
Biotransformation and Exposure Monitoring
Another study on human biomonitoring of lysmeral, a fragrance chemical structurally related to ethers and carbamates, by Scherer et al. (2020) developed a method for analyzing metabolites in urine samples, highlighting the biotransformation and exposure monitoring of synthetic compounds. This research provides insights into methodologies that could apply to monitoring exposure and biotransformation products of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate in human subjects (Scherer, Petreanu, Weber, Scherer, Pluym, & Kolossa-Gehring, 2020).
Toxicokinetics and Acute Effects of ETBE
The study by Nihlen, Löf, and Johanson (1998) on controlled ethyl tert-butyl ether (ETBE) exposure evaluates acute effects and toxicokinetics in humans, offering valuable data on ethers' safety profile and biological impact. Such information could guide research on similar compounds regarding their interaction with biological systems and potential risks (Nihlen, Löf, & Johanson, 1998).
Dissolution of Bile Duct Stones
A therapeutic application of methyl‐tert‐butyl‐ether (MTBE) for treating bile duct stones, as reported by Neoptolemos et al. (1990), demonstrates the use of ethers for medical procedures beyond their traditional applications. This research might inspire the exploration of this compound for similar or related therapeutic uses, highlighting the versatility of such compounds (Neoptolemos, Hall, O'connor, Murray, & Carr‐Locke, 1990).
Occupational Exposure and Safety
Research on occupational exposure to MTBE at an oil refinery by Perbellini et al. (2003) addresses the need for monitoring and mitigating risks associated with handling ethers in industrial settings. This study underscores the importance of safety protocols and exposure limits for compounds like this compound in occupational environments (Perbellini, Pasini, Prigioni, & Rosina, 2003).
Wirkmechanismus
Safety and Hazards
The safety information for Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)7-9(13)8-5-6-8/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUXJUMVZNDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007473-10-9 |
Source


|
| Record name | tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

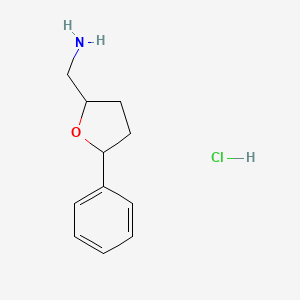

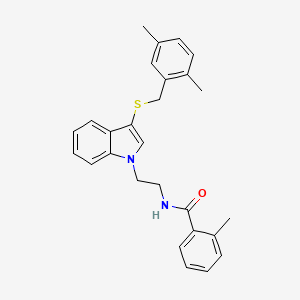
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)
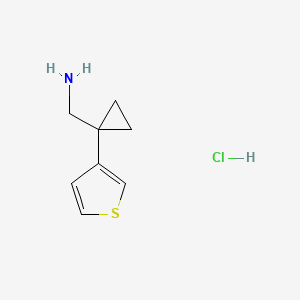
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)


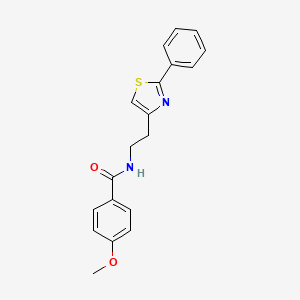

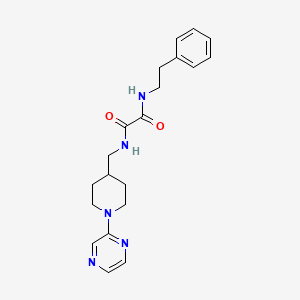
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)

